2-(1,2,4-Oxadiazol-3-yl)morpholine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(1,2,4-oxadiazol-3-yl)morpholine |
InChI |
InChI=1S/C6H9N3O2/c1-2-10-5(3-7-1)6-8-4-11-9-6/h4-5,7H,1-3H2 |
InChI Key |
USXNRPPRVILDKC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=NOC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 1,2,4 Oxadiazol 3 Yl Morpholine and Its Analogues
Direct Synthesis Pathways of 2-(1,2,4-Oxadiazol-3-yl)morpholine
The direct synthesis of this compound involves the strategic formation of the 1,2,4-oxadiazole (B8745197) ring from a morpholine-containing precursor. This typically entails the preparation of a morpholine-2-carboxamidoxime or a related intermediate, which then undergoes cyclization to form the desired heterocyclic system.
Established Reaction Schemes for 1,2,4-Oxadiazole Formation
The construction of the 1,2,4-oxadiazole ring is a well-established area of synthetic organic chemistry, with several reliable methods at the disposal of chemists. nih.gov The most prevalent of these are the acylation and subsequent cyclization of amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. nih.gov
The amidoxime route is widely utilized and involves the reaction of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or an ester. nih.gov This reaction proceeds through an O-acylamidoxime intermediate, which then undergoes dehydrative cyclization to furnish the 1,2,4-oxadiazole ring. nih.gov Various reagents and conditions have been developed to promote this transformation, including the use of catalysts like TBAF or pyridine (B92270), and one-pot procedures employing activating agents for the carboxylic acid, such as the Vilsmeier reagent. nih.gov Microwave irradiation has also been employed to accelerate this reaction, often leading to shorter reaction times and improved yields. nih.gov
The 1,3-dipolar cycloaddition pathway offers an alternative approach, involving the reaction of a nitrile oxide with a nitrile. nih.gov However, this method can be hampered by the propensity of nitrile oxides to dimerize, which can lead to the formation of undesired byproducts. nih.gov
A summary of common reagents and conditions for 1,2,4-oxadiazole synthesis is presented below:
| Reaction Type | Key Reactants | Reagents and Conditions | Key Features |
| Amidoxime Cyclization | Amidoxime, Acyl Chloride | Pyridine, THF, Room Temperature | Generally good yields, but can produce byproducts. nih.gov |
| Amidoxime Cyclization | Amidoxime, Carboxylic Acid | Vilsmeier Reagent | One-pot procedure with good to excellent yields. nih.gov |
| Amidoxime Cyclization | Amidoxime, Ester | NaOH/DMSO (superbase) | One-pot, room temperature synthesis, but can have variable yields. nih.gov |
| 1,3-Dipolar Cycloaddition | Nitrile, Nitrile Oxide | Visible light, photoredox catalyst | "Green chemistry" approach, but may result in moderate yields. nih.gov |
Incorporation Strategies of the Morpholine (B109124) Substructure
The morpholine ring is a privileged structure in medicinal chemistry, often incorporated into molecules to improve their physicochemical properties and biological activity. nih.gov Its synthesis and functionalization are well-documented. e3s-conferences.orgresearchgate.net The incorporation of the morpholine substructure to form this compound would logically start from a morpholine derivative bearing a suitable functional group at the 2-position, which can be converted into an amidoxime.
One plausible synthetic route would commence with morpholine-2-carbonitrile. This starting material can be treated with hydroxylamine to generate the corresponding morpholine-2-carboxamidoxime. Subsequent reaction of this amidoxime with an appropriate acylating agent, followed by cyclization, would yield the target this compound.
Alternatively, the synthesis can be approached by first constructing a larger scaffold that includes the morpholine ring and then forming the oxadiazole. For instance, in the synthesis of certain hybrid molecules, a morpholine-containing fragment is reacted with a precursor that already has the components for the oxadiazole ring. acs.org A common method for introducing a morpholino group is through the Mannich reaction, where morpholine, formaldehyde, and a compound with an active hydrogen atom react to form a morpholinomethyl derivative. acs.org
Synthesis of Diverse this compound Derivatives
The therapeutic potential of the this compound scaffold can be extensively explored through the synthesis of a diverse range of derivatives. This is achieved by introducing various functional groups on both the morpholine and the 1,2,4-oxadiazole rings, as well as by linking the core structure to other bioactive moieties.
Functionalization Approaches on the Morpholine Ring
The morpholine ring offers several sites for functionalization, primarily the nitrogen atom and the carbon atoms of the ring. N-alkylation or N-arylation of the morpholine nitrogen is a common strategy to introduce diversity. This can be achieved through standard nucleophilic substitution reactions with alkyl or aryl halides.
Functionalization of the carbon atoms of the morpholine ring is more challenging but can provide access to a wider range of analogues. researchgate.net For instance, the introduction of substituents at the C-3 or C-5 positions of the morpholine ring can be achieved through multi-step synthetic sequences starting from chiral amino alcohols. e3s-conferences.org Palladium-catalyzed carboamination reactions have been employed for the stereoselective synthesis of cis-3,5-disubstituted morpholines. e3s-conferences.org
Substitution Patterns on the 1,2,4-Oxadiazole Nucleus
The 1,2,4-oxadiazole ring has two carbon atoms, C3 and C5, which can be substituted with a wide variety of groups. The nature of these substituents significantly influences the biological activity of the resulting compounds. The synthetic methodologies for 1,2,4-oxadiazole formation allow for considerable flexibility in the introduction of these substituents.
In the amidoxime-based synthesis, the substituent at the C3 position originates from the amidoxime, while the substituent at the C5 position comes from the acylating agent. nih.gov Conversely, in the 1,3-dipolar cycloaddition route, the C5 substituent is derived from the nitrile, and the C3 substituent comes from the nitrile oxide. This allows for the targeted synthesis of a vast array of differently substituted 1,2,4-oxadiazoles.
The following table provides examples of substitution patterns on the 1,2,4-oxadiazole nucleus found in various bioactive molecules:
| C3-Substituent | C5-Substituent | Reference Compound Context |
| p-tolyl | 4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl | Hybrid compounds with potential antibacterial and cytotoxic activity. nih.gov |
| Phenyl | (E)-2-aryl-vinyl | Compounds with reported antiparasitic and anticancer activities. |
| Benzoic acid | Chloromethyl | Intermediate for further functionalization in the synthesis of benzamides. mdpi.com |
| tert-butyl | 4-aminophenyl | Precursor for novel compounds with antiproliferative activities. nih.gov |
Linker Chemistry and Hybrid Compound Generation
A powerful strategy in drug design is the creation of hybrid molecules, where two or more pharmacophores are connected through a linker. This approach can lead to compounds with improved affinity, selectivity, and pharmacokinetic properties. The this compound scaffold can serve as a core for the generation of such hybrid compounds.
In another example, a methylene bridge was used to link a morpholine moiety to a 1,3,4-oxadiazole (B1194373) ring in the synthesis of potential anticancer and antimicrobial agents. rsc.org The synthesis of these hybrid compounds often involves multi-step sequences where the pre-functionalized morpholine and oxadiazole components are coupled in the final steps.
Examples of linkers used in the generation of hybrid compounds containing morpholine and oxadiazole moieties are presented below:
| Pharmacophore 1 | Linker | Pharmacophore 2 | Therapeutic Area |
| 4-N-phenylaminoquinoline | Methylene chain (n=2, 3, 4) | Morpholine | Alzheimer's Disease (Cholinesterase inhibitors) nih.gov |
| 2-(4-bromophenyl)quinoline | Methylene | 1,3,4-oxadiazole | Anticancer and Antimicrobial rsc.org |
| Imidazole (B134444) | Phenyl | 1,2,4-oxadiazole and 1,3,4-oxadiazole | Anticancer (EGFR inhibitors) rsc.org |
Mechanistic Insights into Synthetic Transformations
The formation of the 1,2,4-oxadiazole ring is often governed by fundamental reaction mechanisms that allow for the precise assembly of the heterocyclic core. The subsequent sections will explore these mechanisms in detail.
Nucleophilic Reaction Mechanisms (e.g., Amination, Acylation)
Nucleophilic reactions are fundamental to the synthesis of this compound and its analogues. These reactions can be broadly categorized into two main approaches: the construction of the oxadiazole ring from a morpholine-containing precursor via acylation and subsequent cyclization, and the direct nucleophilic substitution of a leaving group on a pre-formed oxadiazole ring with morpholine.
The most prevalent method for synthesizing 3-substituted-1,2,4-oxadiazoles involves the acylation of amidoximes followed by cyclodehydration. organic-chemistry.orgresearchgate.net In the context of synthesizing a morpholine-containing analogue, the process would commence with a morpholine-derived amidoxime. The mechanism initiates with the nucleophilic attack of the more basic amino group of the amidoxime on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. This is a classic nucleophilic acyl substitution reaction.
The initial acylation yields an O-acyl amidoxime intermediate. The subsequent and crucial step is an intramolecular cyclization. This proceeds via a nucleophilic attack from the lone pair of the oxime nitrogen onto the carbonyl carbon of the newly introduced acyl group. This intramolecular reaction is often facilitated by heat or a base catalyst. The resulting cyclic intermediate then undergoes dehydration, eliminating a molecule of water to form the stable, aromatic 1,2,4-oxadiazole ring.
Alternatively, the morpholine moiety can be introduced by a direct nucleophilic aromatic substitution (SNAr) reaction. The 1,2,4-oxadiazole ring is electron-deficient in nature, making it susceptible to attack by nucleophiles, particularly at the C3 and C5 positions. researchgate.net In this approach, a 1,2,4-oxadiazole bearing a suitable leaving group, such as a halogen, at the 3-position is treated with morpholine.
The mechanism of this SNAr reaction involves the nucleophilic attack of the morpholine nitrogen on the carbon atom bearing the leaving group. This addition step forms a transient, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the oxadiazole ring is temporarily disrupted in this intermediate. In the final step, the leaving group is expelled, and the aromaticity of the 1,2,4-oxadiazole ring is restored, yielding the desired this compound. The rate of this reaction is significantly influenced by the nature of the leaving group and the presence of any activating or deactivating groups on the oxadiazole ring.
Table 1: Key Steps in Nucleophilic Acylation-Cyclization
| Step | Description | Reactants | Intermediate/Product |
| 1. Acylation | Nucleophilic attack of the amidoxime nitrogen on the acylating agent. | Morpholine-derived amidoxime, Acyl chloride | O-acyl amidoxime |
| 2. Cyclization | Intramolecular nucleophilic attack of the oxime nitrogen on the carbonyl carbon. | O-acyl amidoxime | Cyclic intermediate |
| 3. Dehydration | Elimination of a water molecule to form the aromatic ring. | Cyclic intermediate | This compound analogue |
Cycloaddition Reactions (e.g., [3+2]-cycloaddition)
The [3+2]-cycloaddition reaction, specifically the 1,3-dipolar cycloaddition, is a powerful and widely employed method for the synthesis of five-membered heterocyclic rings, including 1,2,4-oxadiazoles. organic-chemistry.orgresearchgate.net This reaction involves the combination of a 1,3-dipole with a dipolarophile. In the context of synthesizing this compound analogues, a nitrile oxide (the 1,3-dipole) reacts with a nitrile (the dipolarophile).
To synthesize a morpholine-containing analogue via this route, one of the reactants must contain the morpholine moiety. For instance, a morpholine-substituted nitrile can be reacted with a nitrile oxide. The mechanism of the [3+2]-cycloaddition is a concerted process, meaning that the two new sigma bonds are formed in a single transition state. The nitrile oxide, with its linear structure and charge separation, aligns with the nitrile in a way that allows for the simultaneous interaction of the terminal oxygen of the nitrile oxide with the nitrile carbon and the carbon of the nitrile oxide with the nitrile nitrogen.
This concerted cycloaddition leads directly to the formation of the 1,2,4-oxadiazole ring. The regiochemistry of the addition, which determines the substitution pattern on the final product, is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the nitrile. Generally, the reaction is highly regioselective. However, a significant challenge in this synthetic approach can be the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide), which can compete with the desired cycloaddition reaction. nih.gov
Table 2: Components of [3+2]-Cycloaddition for Morpholine-Substituted 1,2,4-Oxadiazoles
| Role | Reactant | Key Feature |
| 1,3-Dipole | Nitrile Oxide (e.g., R-C≡N⁺-O⁻) | Possesses a linear geometry with separated charges. |
| Dipolarophile | Nitrile (e.g., Morpholine-C≡N) | Contains a carbon-nitrogen triple bond. |
Thermal and Photochemical Rearrangement Reactions (e.g., Boulton-Katritzky rearrangement)
The Boulton-Katritzky rearrangement is a notable thermal or base-catalyzed reaction that involves the isomerization of a 1,2,4-oxadiazole ring into a different heterocyclic system. This rearrangement is particularly relevant for 3- and 5-substituted 1,2,4-oxadiazoles that possess a side chain with a nucleophilic center at a suitable position. nih.govnih.govresearchgate.net
In the context of analogues of this compound, a key example is the rearrangement of 5-aryl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles. nih.govnih.govresearchgate.net These compounds have been observed to be unstable in the presence of acids or bases, undergoing rearrangement to form spiropyrazolinium salts. nih.gov
The mechanism of the Boulton-Katritzky rearrangement, in this case, is initiated by the nucleophilic attack of the nitrogen atom of the morpholine ring, which is part of the side chain at the 3-position, onto the N2-position of the 1,2,4-oxadiazole ring. The N2 atom is electrophilic due to the polarized and readily cleavable O-N bond. This intramolecular nucleophilic attack leads to the cleavage of the weak O-N bond of the oxadiazole ring.
This ring-opening and subsequent re-cyclization process results in the formation of a new, more stable heterocyclic system. For 5-aryl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles, this rearrangement leads to the formation of 2-amino-8-oxa-1,5-diazaspiro[4.5]dec-1-en-5-ium (spiropyrazoline) salts. nih.govnih.govresearchgate.net This transformation underscores the latent reactivity of the 1,2,4-oxadiazole nucleus and provides a pathway to structurally diverse heterocyclic compounds from morpholine-containing oxadiazole precursors.
Table 3: Mechanistic Steps of the Boulton-Katritzky Rearrangement
| Step | Description | Key Transformation |
| 1. Nucleophilic Attack | The nitrogen atom of the morpholine side chain attacks the N2 position of the oxadiazole ring. | Formation of a transient bicyclic intermediate. |
| 2. Ring Opening | Cleavage of the weak O-N bond of the 1,2,4-oxadiazole ring. | Generation of a ring-opened intermediate. |
| 3. Recyclization | Formation of a new heterocyclic ring system. | Leads to the spiropyrazolinium product. |
Advanced Spectroscopic and Analytical Characterization of 2 1,2,4 Oxadiazol 3 Yl Morpholine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be established.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the morpholine (B109124) and oxadiazole rings, distinct signals are expected. The protons on the morpholine ring typically appear as multiplets in the range of 2.5 to 4.0 ppm. The protons adjacent to the oxygen atom are expected to be deshielded and resonate at a higher frequency (downfield) compared to those adjacent to the nitrogen atom. The single proton on the carbon linking the two heterocyclic rings would have a characteristic chemical shift.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbon atoms of the 1,2,4-oxadiazole (B8745197) ring are highly deshielded and appear at the downfield end of the spectrum, typically in the range of 160-170 ppm. researchgate.net The carbon atoms of the morpholine ring resonate at higher field, with those bonded to oxygen appearing at a lower field than those bonded to nitrogen.
While specific spectral data for 2-(1,2,4-Oxadiazol-3-yl)morpholine is not widely published, data for analogous structures containing morpholine and oxadiazole moieties provide insight into the expected chemical shifts. For instance, in related morpholine-containing heterocyclic compounds, the morpholine protons often present as multiplets around 3.2-3.8 ppm, and the carbons appear in the 40-70 ppm range. acs.org The carbons of the 1,3,4-oxadiazole (B1194373) ring in similar compounds have been observed at approximately 163-167 ppm. mdpi.com
¹⁹F NMR: This technique would only be applicable if the molecule were substituted with fluorine atoms. For the parent compound, this compound, ¹⁹F NMR is not relevant.
Table 1: Representative NMR Data for Related Morpholine and Oxadiazole Structures This table is illustrative and based on data from similar, more complex molecules. Actual values for the title compound may vary.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | Morpholine (-CH₂-N-) | ~ 2.5 - 3.0 |
| ¹H | Morpholine (-CH₂-O-) | ~ 3.5 - 4.0 |
| ¹³C | Morpholine (-CH₂-N-) | ~ 45 - 55 |
| ¹³C | Morpholine (-CH₂-O-) | ~ 65 - 75 |
| ¹³C | Oxadiazole (C=N) | ~ 160 - 170 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected absorption bands include:
C-H stretching: Aliphatic C-H stretching vibrations from the morpholine ring are typically observed in the 2850-3000 cm⁻¹ region.
C=N stretching: The carbon-nitrogen double bond within the oxadiazole ring will give rise to a sharp absorption band in the 1600-1690 cm⁻¹ range. mdpi.com
C-O-C stretching: The ether linkage in the morpholine ring will produce a strong, characteristic band, typically in the 1070-1150 cm⁻¹ region. chemicalbook.com
N-O stretching: The N-O bond in the oxadiazole ring may also show a characteristic absorption.
In studies of related oxadiazole derivatives, C=N stretching vibrations have been reported around 1640-1650 cm⁻¹. mdpi.commdpi.com For morpholine itself, a strong C-O-C stretch is a defining feature. chemicalbook.com
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=N (oxadiazole) | Stretching | 1600 - 1690 |
| C-O-C (ether) | Stretching | 1070 - 1150 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum can help to confirm the structure. Cleavage of the bond between the two heterocyclic rings is a likely fragmentation pathway. Other common fragmentations include the loss of small, stable molecules from the rings. For a related compound, 2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine, the predicted m/z for the protonated molecule [M+H]⁺ is 170.09241. uni.lu This provides a close approximation for the expected mass of the title compound.
X-ray Crystallography for Absolute Configuration Assignment and Solid-State Structure
X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and the absolute configuration of chiral centers. If a suitable single crystal of this compound can be obtained, this technique would provide an unambiguous structural determination.
Crystallographic studies on related 1,2,4-oxadiazole derivatives have been reported, revealing details of their solid-state packing and intermolecular interactions. rsc.orgmdpi.comresearchgate.net For example, the crystal structure of 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine showed that the oxadiazole and adjacent pyridine (B92270) rings were coplanar. researchgate.net Such analyses for this compound would confirm the conformation of the morpholine ring (typically a chair conformation) and the relative orientation of the two heterocyclic rings.
Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that can determine the absolute configuration of chiral molecules in solution. Since this compound possesses a chiral center at the C2 position of the morpholine ring, it can exist as a pair of enantiomers. VCD measures the differential absorption of left and right circularly polarized infrared light by the chiral molecule. By comparing the experimental VCD spectrum with quantum chemical calculations for a specific enantiomer, the absolute configuration can be assigned. While no specific VCD studies on this compound are currently available in the literature, it remains a powerful potential tool for its chiral analysis.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the proposed molecular formula. For this compound (C₆H₉N₃O₂), the calculated elemental composition would be a key parameter for confirming the purity and identity of a synthesized sample. This technique is routinely reported in the synthesis and characterization of new compounds. mdpi.comrsc.org
Structure Activity Relationship Sar Studies of 2 1,2,4 Oxadiazol 3 Yl Morpholine Derivatives
Impact of Substituents on the Morpholine (B109124) Ring on Biological Activity
The morpholine moiety, a six-membered heterocycle containing both nitrogen and oxygen atoms, offers several positions for substitution that can significantly influence a molecule's biological activity. researchgate.net Its flexible nature allows it to act as a versatile scaffold in drug design. researchgate.net Modifications on the morpholine ring, particularly at the nitrogen atom (N-4) and the carbon atoms, can alter the compound's physicochemical properties, such as lipophilicity, solubility, and its ability to form hydrogen bonds. These changes, in turn, affect the molecule's pharmacokinetic profile and its interaction with biological targets. researchgate.net
For instance, introducing lipophilic aliphatic chains, such as isovaleryl or nonanoyl groups, can enhance membrane permeability. researchgate.net Conversely, the addition of polar substituents can improve aqueous solubility. The steric bulk of substituents on the morpholine ring also plays a key role; for example, an isobutyryl group can modulate steric interactions with a target protein. researchgate.net SAR studies on various morpholine-containing compounds have shown that specific substitutions are critical for potent biological activity. In a series of quinoline-substituted morpholine derivatives, 4-methyl and 4-phenyl substituents were found to be the most potent compounds. e3s-conferences.org The strategic placement of functional groups on the morpholine ring can lead to enhanced target binding and efficacy.
Influence of Substitutions on the 1,2,4-Oxadiazole (B8745197) Moiety on Molecular Interactions
The 1,2,4-oxadiazole ring is a five-membered heterocycle that is metabolically stable and can act as a hydrogen bond acceptor. nih.gov Its two carbon atoms (C-3 and C-5) provide key points for substitution, and the nature of these substituents dramatically influences the molecule's electronic properties and biological activity. nih.gov The 1,2,4-oxadiazole ring has an electron-withdrawing effect, which is more pronounced at the C-5 position than at the C-3 position. nih.gov
SAR studies on various 1,2,4-oxadiazole derivatives have revealed distinct patterns:
Anticancer Activity: The discovery of 3,5-diarylsubstituted 1,2,4-oxadiazole derivatives as apoptosis inducers sparked significant research into their anticancer potential. nih.gov Studies have shown that the type and position of substituents on the aryl rings are critical. For example, in a series of 1,2,4-oxadiazole-1,3,4-oxadiazole fused derivatives, compounds with a nitro group at the meta-position of a phenyl ring showed greater potency against cancer cell lines than those with a para-substitution. nih.gov Furthermore, the presence of electron-donating groups (EDGs) on the aryl substituent has been found to improve antiproliferative activity, whereas electron-withdrawing groups (EWGs) tend to decrease it. nih.gov
Antibacterial Activity: An extensive SAR study of 1,2,4-oxadiazoles as antibiotics against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), highlighted the importance of the substituent at the C-5 position. nih.govnih.gov Keeping the C-3 position constant with a 4-substituted diphenyl ether moiety, modifications to the C-5 substituent (designated as ring A) proved versatile in generating active antibiotics. nih.gov The compound 5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole was identified as a particularly efficacious agent in a mouse model of MRSA infection. nih.govnih.gov
The following table summarizes the observed effects of different substituents on the biological activity of 1,2,4-oxadiazole derivatives based on published research findings.
| Position on 1,2,4-Oxadiazole | Substituent/Modification | Biological Activity | Research Finding |
| C-3 and C-5 | Diaryl substitution | Anticancer | Act as apoptosis inducers. nih.gov |
| Aryl ring at C-5 | Electron-Donating Groups (EDG) | Anticancer | Generally improves antiproliferative potency. nih.gov |
| Aryl ring at C-5 | Electron-Withdrawing Groups (EWG) | Anticancer | Generally decreases antiproliferative potency. nih.gov |
| Phenyl ring at C-5 | Nitro group (meta-position) | Anticancer | More favorable for activity than para-substitution. nih.gov |
| C-5 | 1H-Indol-5-yl | Antibacterial (Anti-MRSA) | Leads to a highly efficacious compound. nih.govnih.gov |
Role of Linker Length and Flexibility in Ligand-Target Recognition
In many drug molecules, a linker connects two or more key pharmacophoric elements. The properties of this linker, specifically its length and flexibility, are critical determinants of how the ligand recognizes and binds to its biological target. nih.gov Linkers can be broadly categorized as flexible, rigid, or cleavable. nih.gov
Flexible Linkers: Often composed of residues like glycine and serine (e.g., (Gly₄Ser)n linkers), these are unstructured and allow for a high degree of conformational freedom. nih.gov This flexibility can enable the linked pharmacophores to adopt an optimal orientation for binding within a target's active site. However, excessive flexibility can also lead to an entropic penalty upon binding, potentially reducing affinity.
Rigid Linkers: These linkers provide better-defined spatial separation between functional units. nih.gov This can be advantageous when a specific distance and orientation are required for optimal interaction with a target, such as in multivalent targeting where a construct binds to multiple receptor sites simultaneously. nih.gov Mathematical modeling has shown that moderately flexible linkers often reproduce experimentally measured binding avidities more effectively than purely rigid or highly flexible ones. nih.gov
The choice of linker can significantly impact binding avidity and specificity. For a divalent targeting construct, the length and flexibility of the linker influence the rate of the second binding event relative to the first. nih.gov The optimal linker design depends on factors such as the distance between binding sites on the target and the receptor density on the cell surface. nih.gov In the context of 2-(1,2,4-Oxadiazol-3-yl)morpholine derivatives, if this core is linked to another pharmacophore, the linker's characteristics would be crucial for achieving high-affinity and selective target engagement.
Stereochemical Considerations in Structure-Activity Profiles
Chirality plays a fundamental role in drug discovery and development, as the three-dimensional structure of a molecule dictates its interaction with chiral biological targets like enzymes and receptors. researchgate.net Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significant differences in their biological activity, pharmacokinetics, and toxicological profiles. researchgate.net
The core structure of this compound contains a stereocenter at the C-2 position of the morpholine ring. This means the compound can exist as two enantiomers: (R)-2-(1,2,4-Oxadiazol-3-yl)morpholine and (S)-2-(1,2,4-Oxadiazol-3-yl)morpholine. These two isomers will have identical physical properties in a non-chiral environment but will interact differently with chiral biological macromolecules.
Molecular Mechanisms and Biological Target Interactions of 2 1,2,4 Oxadiazol 3 Yl Morpholine Analogues
Enzyme Inhibition Profiles
Analogues of 2-(1,2,4-oxadiazol-3-yl)morpholine have been investigated for their inhibitory activity against a range of enzymes implicated in various disease pathologies. The following sections detail the research findings related to their interactions with key biological targets.
Cyclooxygenase (COX) Inhibition (e.g., COX-1, COX-2)
The anti-inflammatory potential of oxadiazole analogues has been a subject of scientific inquiry. Studies on various oxadiazole and oxadiazoline analogues have demonstrated their capacity to inhibit inflammation, a process often mediated by cyclooxygenase (COX) enzymes. In preclinical models, certain 1,3,4-oxadiazole (B1194373) derivatives have shown significant anti-inflammatory effects. For instance, in carrageenan-induced rat paw edema assays, a standard model for acute inflammation, these compounds provided 28-55% protection at a dose of 100 mg/kg. researchgate.net While this suggests an interaction with inflammatory pathways where COX enzymes are pivotal, specific IC50 values for COX-1 and COX-2 inhibition by close analogues of this compound are not extensively detailed in the reviewed literature. Further research is required to elucidate the precise COX inhibition profiles of this specific chemical series.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The epidermal growth factor receptor (EGFR), a member of the receptor tyrosine kinase family, is a well-established target in oncology. nih.gov Overexpression of EGFR is common in various cancers, making it an attractive target for therapeutic intervention. nih.gov Heterocyclic derivatives featuring the 1,2,4-oxadiazole (B8745197) scaffold have been identified as promising inhibitors of EGFR kinase. nih.govnih.gov
Research has led to the identification of several 1,2,4-oxadiazole derivatives with significant inhibitory activity against both wild-type EGFR (EGFRWT) and the T790M mutant, which is associated with drug resistance. nih.govnih.gov A series of these compounds demonstrated potent activity, with select examples showing IC50 values below 10 µM for EGFRWT and below 50 µM for the mutant EGFRT790M. nih.govnih.gov Furthermore, hybrid molecules incorporating the 1,2,4-oxadiazole and quinazoline-4-one scaffolds have been developed as multi-target inhibitors, with some compounds exhibiting significant EGFR inhibition with IC50 values as low as 0.11 µM. nih.gov
Table 1: EGFR Kinase Inhibitory Activity of 1,2,4-Oxadiazole Analogues
| Compound | Target | IC50 (µM) |
|---|---|---|
| 7a | EGFRWT | <10 |
| EGFRT790M | <50 | |
| 7b | EGFRWT | <10 |
| EGFRT790M | <50 | |
| 7m | EGFRWT | <10 |
| EGFRT790M | <50 | |
| IX | EGFR | 0.11 |
Alpha-Glucosidase Inhibition
Alpha-glucosidase inhibitors are a class of therapeutic agents used in the management of type 2 diabetes. They function by delaying the absorption of carbohydrates from the intestine, thereby modulating postprandial hyperglycemia. nih.gov The morpholine (B109124) scaffold is present in some compounds investigated as glucosidase inhibitors. researchgate.net However, based on the available scientific literature, there is limited specific information on the alpha-glucosidase inhibitory activity of compounds that are direct analogues of this compound. While natural products remain a significant source for new alpha-glucosidase inhibitors, the exploration of this specific synthetic scaffold for this target appears to be an area for future investigation. nih.gov
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibitors have emerged as important anticancer agents. nih.gov The 1,2,4-oxadiazole core has been successfully incorporated into potent and selective HDAC inhibitors. nih.govnih.gov
Notably, a series of 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) (TFMO)-based amides has been developed as highly selective class IIa HDAC inhibitors. One of the lead compounds from this series, 1a , demonstrated nanomolar inhibition of HDAC4, with an IC50 of 12 nM, and exhibited high selectivity over other HDAC isoforms. nih.gov Additionally, 1,2,4-oxadiazole hydroxamate-based derivatives have been described as inhibitors of HDAC-1. nih.gov In a different approach, difluoromethyl-1,3,4-oxadiazoles have been identified as slow-binding, substrate-analog inhibitors of HDAC6, showcasing the versatility of the oxadiazole ring in designing specific HDAC inhibitors. nih.gov
Table 2: HDAC Inhibitory Activity of Oxadiazole Analogues
| Compound | Target | IC50 (nM) |
|---|---|---|
| 1a | HDAC4 | 12 |
Data sourced from a study on TFMO-based HDAC inhibitors. nih.gov
Tubulin Binding and Polymerization Modulation
Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. doi.org A novel class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which are structural analogues of morpholine-containing compounds, have been identified as tubulin inhibitors. nih.gov The substitution of the morpholine ring with a piperidine (B6355638) ring provides a similar core structure.
Structure-activity relationship (SAR) optimization of this series led to the discovery of compounds with potent antiproliferative activity. The most active compound, 12a , exhibited a GI50 of 120 nM in an antiproliferative assay. nih.gov Biochemical assays confirmed that these compounds act by inhibiting tubulin polymerization, and they are believed to interact with the colchicine (B1669291) binding site on tubulin. doi.orgnih.gov This is further supported by studies on 1,3,4-oxadiazoline analogues of combretastatin (B1194345) A-4, which also act as tubulin polymerization inhibitors. doi.orgnottingham.ac.uk
Table 3: Antiproliferative Activity of a Tubulin-Inhibiting 1,2,4-Oxadiazole Analogue
| Compound | Activity | Value (nM) | Cell Line |
|---|---|---|---|
| 12a | GI50 | 120 | DU-145 (prostate cancer) |
Data sourced from a study on 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides. nih.gov
Topoisomerase Inhibition
Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Inhibitors of these enzymes are established anticancer agents. While various heterocyclic compounds have been explored for topoisomerase inhibitory activity, there is a lack of specific research data on the direct inhibition of topoisomerases by analogues of this compound in the reviewed literature. Studies have reported on curcumin (B1669340) mimics with a 4-piperidone (B1582916) core and pyrazolo[4,3-f]quinoline derivatives as topoisomerase IIα inhibitors, but these scaffolds are structurally distinct from the subject of this article. researchgate.netmdpi.com Therefore, the potential for this compound analogues to act as topoisomerase inhibitors remains an open area for investigation.
Monoamine Oxidase Inhibition
Monoamine oxidases (MAOs) are critical enzymes in the metabolism of neurotransmitter amines and are significant targets in the treatment of neurological disorders. frontiersin.org Analogues of this compound have been investigated as potential MAO inhibitors. For instance, a series of 1,2,4-oxadiazin-5(6H)-one derivatives, which are structurally related, were identified as inhibitors of human MAO. frontiersin.orgnih.gov In vitro studies demonstrated that these compounds could achieve potent inhibition, with some derivatives showing IC50 values in the sub-micromolar range for MAO-B. frontiersin.orgnih.gov Specifically, compounds designated as 5f and 7c were found to be the most potent, with IC50 values of 0.900 µM and 0.371 µM, respectively. frontiersin.orgnih.gov This suggests that with appropriate substitutions, these heterocyclic structures can serve as effective leads for developing MAO-B inhibitors for conditions like Parkinson's disease. frontiersin.orgnih.gov
Similarly, research into morpholine-based chalcones has identified potent and selective MAO-B inhibitors. frontiersin.org One such compound, MO1, displayed a remarkable IC50 value of 0.030 µM and was determined to be a reversible, mixed-type inhibitor of MAO-B. frontiersin.org The versatility of the oxadiazole ring is also seen in 1,3,4-oxadiazole-quinoline hybrids, where some analogues demonstrated submicromolar inhibitory activity against both MAO-A and MAO-B. organic-chemistry.org
Table 1: Monoamine Oxidase (MAO) Inhibition by Morpholine and Oxadiazole Analogues
| Compound/Series | Target | Potency (IC50) | Notes | Source(s) |
|---|---|---|---|---|
| 1,2,4-oxadiazin-5(6H)-one (5f) | MAO-B | 0.900 µM | Potent inhibitor | nih.gov, frontiersin.org |
| 1,2,4-oxadiazin-5(6H)-one (7c) | MAO-B | 0.371 µM | Most potent in the series | nih.gov, frontiersin.org |
| Morpholine-based chalcone (B49325) (MO1) | MAO-B | 0.030 µM | Reversible, mixed-type inhibitor | frontiersin.org |
| S-alkyl phthalimide-oxadiazole-quinoline (5a) | MAO-A | 0.91 nM | Submicromolar activity | organic-chemistry.org |
| S-alkyl phthalimide-oxadiazole-quinoline (5f) | MAO-B | 0.84 nM | Submicromolar activity | organic-chemistry.org |
Sterol Biosynthesis Pathway Modulation
The sterol biosynthesis pathway is a critical target for antifungal agents, as ergosterol (B1671047) is an essential component of fungal cell membranes. While the 1,2,4-oxadiazole nucleus is a feature in many compounds with antifungal properties, direct modulation of the sterol biosynthesis pathway by this compound analogues is not extensively documented in the available literature. mdpi.comresearchgate.netnih.gov
Research on the antifungal activity of 1,2,4-oxadiazole derivatives has pointed towards other mechanisms of action. For example, certain 1,2,4-oxadiazole derivatives containing anisic or cinnamic acid were designed as potential inhibitors of succinate (B1194679) dehydrogenase (SDH), an enzyme in the citric acid cycle and electron transport chain. mdpi.comresearchgate.net Molecular docking simulations supported the interaction of these compounds with SDH, suggesting a mechanism distinct from sterol biosynthesis inhibition. mdpi.comresearchgate.net Other studies on 1,3,4-oxadiazoles, a related isomer, identified thioredoxin reductase as a potential target for their antifungal effects against Candida albicans. frontiersin.orgmdpi.com Although some antifungal drug classes famously target sterol synthesis, current evidence for this specific mechanism in the case of 1,2,4-oxadiazole morpholine analogues is limited.
Receptor and Ion Channel Interactions
Analogues of this compound have been shown to interact with specific receptor systems. A notable example is the development of diphenyl-1,2,4-oxadiazole analogues as negative allosteric modulators (NAMs) of the relaxin-3/RXFP3 receptor. uni.lu This receptor system is a novel target for treating conditions like alcohol use disorder. uni.lu Structure-activity relationship studies on these analogues revealed that substitutions on the 1,2,4-oxadiazole core could yield compounds with improved potency and favorable pharmacokinetic properties while maintaining high selectivity over related receptors like RXFP1 and RXFP4. uni.lu
Furthermore, naturally occurring compounds containing the 1,2,4-oxadiazole ring, such as quisqualic acid, exhibit affinity for metabotropic glutamate (B1630785) receptors, highlighting the potential of this heterocyclic system to interact with key receptors in the central nervous system. nih.gov
Cellular Pathway Modulation
The 1,2,4-oxadiazole scaffold is a common feature in compounds designed as antiproliferative agents. nih.gov Derivatives have demonstrated significant cytotoxic activity against a wide array of human cancer cell lines, including those from breast, colon, lung, and prostate cancers. frontiersin.orgacs.org For example, 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives have shown potent anticancer activity, with some exhibiting IC50 values at sub-micromolar concentrations against cell lines like MCF-7 and A549. frontiersin.org
The mechanism often involves the inhibition of key proteins that regulate cell growth and proliferation. A novel series of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles were designed as inhibitors of the epidermal growth factor receptor (EGFR). acs.org These compounds showed a robust inhibitory effect against the EGFR wild-type enzyme and displayed potent cytotoxicity against several cancer cell lines, with a pronounced selectivity for cancer cells over normal cell lines. acs.org Similarly, morpholine-benzimidazole-oxadiazole hybrids have been identified as potent inhibitors of VEGFR-2, a key receptor in tumor angiogenesis. mdpi.com
Table 2: Antiproliferative Activity of 1,2,4-Oxadiazole Analogues
| Compound/Series | Target Cell Line(s) | Potency (IC50) | Mechanism | Source(s) |
|---|---|---|---|---|
| 1,2,4-oxadiazole-1,3,4-oxadiazole hybrids | MCF-7, A549, MDA MB-231 | Sub-micromolar | Cytotoxicity | frontiersin.org |
| 1,2,4-oxadiazole-fused-imidazothiadiazole | A375, MCF-7, ACHN | 0.11–1.47 µM | Cytotoxicity | frontiersin.org |
| Imidazole-oxadiazole hybrid (30a) | HEPG2, PC3, DU-145, A549 | Potent cytotoxicity | EGFR Inhibition | acs.org |
| Nortopsentin analogue (17a) | MCF-7 | 0.65 µM | G0-G1 cell cycle arrest | frontiersin.org |
| Quinazoline-oxadiazole hybrid (9b) | Multiple | Potent antiproliferative action | Dual EGFR/BRAFV600E inhibition | mdpi.com |
A primary mechanism through which 1,2,4-oxadiazole analogues exert their antiproliferative effects is the induction of apoptosis, or programmed cell death. The discovery of 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole as a new class of apoptosis inducers was a significant breakthrough. frontiersin.org Subsequent research has elaborated on this activity. For instance, certain 1,2,4-oxadiazole derivatives were found to be potent activators of caspase-3, a key executioner enzyme in the apoptotic cascade. mdpi.com
Flow cytometry analysis of cells treated with nortopsentin analogues containing a 1,2,4-oxadiazole ring revealed an arrest of the cell cycle in the G0-G1 phase. frontiersin.org Similarly, potent EGFR-inhibiting oxadiazole derivatives caused cell cycle arrest at the G1/G0 and G2 phases. acs.org Studies on eugenol-based 1,3,4-oxadiazole hybrids containing a morpholine moiety also demonstrated the ability to induce apoptosis and arrest the cell cycle in the S phase in prostate cancer cells. nih.gov Further mechanistic studies on other oxadiazole derivatives showed they induce apoptosis at high rates, significantly more than reference compounds like cisplatin (B142131) in some cases. nih.gov
Analogues of this compound can modulate critical intracellular signal transduction pathways involved in inflammation, oxidative stress, and cancer progression.
Nrf2 Pathway: The Nrf2/ARE pathway is a primary regulator of cellular antioxidant responses. The 1,2,4-oxadiazole core has been identified in compounds that act as potent activators of this pathway. nih.gov Screening of compound libraries identified 1,2,4-oxadiazole derivatives that upregulate the gene and protein levels of Nrf2 and its downstream antioxidant enzymes like NQO1 and HO-1. nih.gov Further studies have shown that these compounds can function as direct Nrf2 activators by disrupting its interaction with its repressor Keap1, and also by inhibiting other Nrf2 suppressors like TrxR1 and IKKα.
NF-κB Pathway: The NF-κB signaling pathway is a central mediator of inflammatory responses. A series of compounds with a 1,2,4-oxadiazole core were found to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB in RAW264.7 cells. organic-chemistry.org The most active compounds in this series blocked the phosphorylation of the p65 subunit of NF-κB and prevented its nuclear translocation, thereby exerting a potent anti-inflammatory effect. organic-chemistry.org The dual action of some 1,2,4-oxadiazole derivatives on both the Nrf2 and NF-κB pathways highlights their potential as agents that can simultaneously suppress inflammation and boost antioxidant defenses.
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation and survival, and its aberrant activation is common in many cancers. Disubstituted 1,2,4-triazole (B32235) and 1,3,4-oxadiazole derivatives have been synthesized and investigated as inhibitors of the STAT3 enzyme in breast cancer cells. nih.gov This indicates that heterocyclic scaffolds related to 1,2,4-oxadiazole can be tailored to inhibit this important oncogenic pathway.
Antimicrobial and Antifungal Activity Mechanisms of this compound Analogues
The convergence of the morpholine and 1,2,4-oxadiazole rings into a single molecular framework has given rise to a class of compounds with significant potential in antimicrobial and antifungal applications. The distinct electronic and structural characteristics of each moiety contribute to a variety of mechanisms of action, enabling these analogues to target different essential processes in bacteria and fungi. Research into these mechanisms has revealed specific interactions with bacterial cell wall synthesis, protein synthesis machinery, and critical fungal enzymes, underscoring the therapeutic promise of this scaffold.
Gram-Positive Bacterial Inhibition
Analogues incorporating the 1,2,4-oxadiazole and morpholine motifs have demonstrated notable efficacy against Gram-positive bacteria, including challenging multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The mechanisms underlying this inhibition are multifaceted, primarily targeting cell wall integrity and protein synthesis.
A key strategy involves mimicking components of existing antibiotics. For instance, in the development of novel linezolid-like compounds, the replacement of linezolid's morpholine C-ring with a 1,2,4-oxadiazole moiety has yielded analogues with antibacterial activity against S. aureus (both methicillin-susceptible and -resistant strains) that is comparable or even superior to the parent drug. nih.gov Molecular modeling studies indicate that the 1,2,4-oxadiazole ring effectively mimics the function of the morpholine ring, preserving the crucial hydrogen bond interaction with U2585 of the bacterial ribosome, which is essential for inhibiting protein synthesis. nih.gov
Another significant mechanism is the potentiation of existing β-lactam antibiotics. Certain 1,2,4-oxadiazole derivatives have been shown to act as adjuvants, restoring the efficacy of oxacillin (B1211168) against MRSA. nih.govmdpi.com One such derivative, compound 12 (5-(1H-indol-4-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole), was found to inhibit the growth of MRSA and work synergistically with oxacillin. nih.govmdpi.com Mechanistic studies revealed that treatment with this compound led to a reduction in the expression of genes within the mec operon, which is responsible for methicillin (B1676495) resistance. nih.govmdpi.com Similarly, morpholine-containing 5-arylideneimidazolones have been identified as potent oxacillin adjuvants in MRSA strains. mdpi.com
Furthermore, some analogues interfere with the synthesis of lipoteicholic acid (LTA), a critical component of the Gram-positive bacterial cell wall that is vital for growth and biofilm formation. nih.gov N-(1,3,4-oxadiazol-2-yl)-benzamide derivatives have been confirmed as inhibitors of LTA synthesis, demonstrating potent action against S. aureus and MRSA strains. nih.gov
| Compound / Analogue Class | Target Organism(s) | Mechanism of Action | Source(s) |
| Linezolid-like oxadiazoles | Staphylococcus aureus (MSSA, MRSA) | Mimics morpholine ring of linezolid, retaining H-bond with U2585 to inhibit protein synthesis. | nih.gov |
| Compound 12 | Methicillin-resistant S. aureus (MRSA) | Reduces expression of mec operon genes, restoring oxacillin activity. | nih.govmdpi.com |
| Morpholine-containing 5-arylideneimidazolones | Methicillin-resistant S. aureus (MRSA) | Act as oxacillin adjuvants, enhancing antibiotic efficacy. | mdpi.com |
| N-(1,3,4-oxadiazol-2-yl)-benzamides | S. aureus, MRSA | Inhibits the synthesis of lipoteicholic acid (LTA). | nih.gov |
Gram-Negative Bacterial Inhibition
While often more effective against Gram-positive organisms, certain oxadiazole-morpholine analogues have been engineered to overcome the formidable outer membrane of Gram-negative bacteria. Their mechanisms typically involve the inhibition of fundamental cellular processes like DNA replication or the circumvention of resistance mechanisms such as efflux pumps.
One of the primary strategies for bacterial defense, particularly in Gram-negative species, is the active efflux of antimicrobial agents. mdpi.com Morpholine-containing 5-arylideneimidazolones have been explored as potential antibiotic adjuvants that can block these efflux pumps, such as the AcrAB-TolC system, thereby increasing the intracellular concentration and efficacy of co-administered antibiotics. mdpi.com
Another critical target is the machinery of DNA replication. S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids have been identified as potent inhibitors of bacterial topoisomerases II (DNA gyrase) and IV. nih.gov These enzymes are essential for managing DNA supercoiling during replication, and their inhibition leads to bacterial cell death. These hybrids have demonstrated activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov Similarly, various 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones have been tested against these same Gram-negative species, with some derivatives showing good activity. nih.gov
| Compound / Analogue Class | Target Organism(s) | Mechanism of Action | Source(s) |
| Morpholine-containing 5-arylideneimidazolones | Gram-negative bacteria | Inhibition of efflux pumps (e.g., AcrAB-TolC). | mdpi.com |
| S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids | P. aeruginosa, E. coli | Inhibition of topoisomerase II (DNA gyrase) and IV. | nih.gov |
| 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones | E. coli, P. aeruginosa | Antimicrobial activity observed (specific mechanism not detailed). | nih.gov |
Fungal and Yeast Growth Suppression
The structural diversity of this compound analogues has led to the discovery of compounds with significant antifungal and anti-yeast activity. These molecules target various pathways essential for fungal survival, including cellular respiration and redox homeostasis.
One promising mechanism is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle and the electron transport chain. mdpi.com A series of 1,2,4-oxadiazole derivatives were designed as potential SDH inhibitors. Molecular docking simulations predicted that these compounds could form hydrogen bonds with critical amino acid residues in the enzyme's active site, such as TRP173, ILE27, TYR58, and SER39, disrupting its function. mdpi.com Compounds from this series showed significant activity against a range of plant pathogenic fungi. mdpi.com
Another identified target is thioredoxin reductase (Trr1), an enzyme crucial for maintaining redox balance within fungal cells. nih.govresearchgate.netnih.gov Two 1,3,4-oxadiazole compounds, LMM5 and LMM11 , were discovered through in silico screening as potential Trr1 inhibitors and were subsequently shown to be effective against Candida albicans and Paracoccidioides spp. nih.govresearchgate.netnih.gov The proposed mechanism involves the inhibition of Trr1, which internally disrupts the fungal cell. researchgate.net
Other related structures have also shown broad-spectrum antifungal properties. For example, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives are fungicidal against Candida and Aspergillus species. nih.gov Additionally, 2-morpholinoquinoline (B2669137) analogues containing a 1,2,4-oxadiazole moiety exhibit antifungal activity against Aspergillus fumigatus. researchgate.net Synthesized tetrahydro- nih.govnih.govnih.govoxadiazole[3,2-c] nih.govnih.govoxazine derivatives have demonstrated a fungistatic effect against Trichophyton rubrum, Microsporum canis, and Candida albicans. delapress.com
| Compound / Analogue Class | Target Organism(s) | Mechanism of Action | Source(s) |
| 1,2,4-Oxadiazole derivatives | Plant pathogenic fungi (e.g., R. solani, C. capsica) | Inhibition of succinate dehydrogenase (SDH) via H-bonds with active site residues. | mdpi.com |
| LMM5 and LMM11 (1,3,4-oxadiazoles) | Candida albicans, Paracoccidioides spp. | Inhibition of the enzyme thioredoxin reductase (Trr1). | nih.govresearchgate.netnih.gov |
| 2-(2-oxo-morpholin-3-yl)-acetamide derivatives | Candida spp., Aspergillus spp. | Fungicidal activity (specific mechanism not detailed). | nih.gov |
| 2-Morpholinoquinoline-1,2,4-oxadiazole analogues | Aspergillus fumigatus | Antifungal activity (specific mechanism not detailed). | researchgate.net |
| Tetrahydro- nih.govnih.govnih.govoxadiazole[3,2-c] nih.govnih.govoxazine derivatives | T. rubrum, M. canis, C. albicans | Fungistatic effect (specific mechanism not detailed). | delapress.com |
Interactions with Nucleic Acids (e.g., DNA Binding)
The interaction with nucleic acids or the enzymes that process them represents a significant mechanism of action for many antimicrobial and anticancer agents. For analogues of this compound, this interaction is often indirect, involving the inhibition of enzymes crucial for DNA replication and maintenance, rather than direct intercalation or groove binding.
A prominent example is the inhibition of bacterial topoisomerases. As mentioned previously, S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids are effective inhibitors of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. nih.gov These enzymes are vital for relieving torsional stress during DNA replication and untangling intertwined chromosomes. By inhibiting their function, these compounds effectively halt DNA replication, leading to bacterial death. nih.gov
In the context of anticancer activity, which can sometimes share mechanistic parallels with antimicrobial action, the mechanism for certain 1,2,4-oxadiazole-containing compounds is thought to involve the disruption of cellular machinery responsible for DNA duplication. nih.gov For instance, new analogues of nortopsentin, a marine natural product, where the central imidazole (B134444) ring was replaced by a 1,2,4-oxadiazole framework, showed cytotoxic activity against cancer cell lines, with a proposed mechanism related to the interruption of processes that promote DNA replication. nih.gov Although this was observed in cancer cells, it highlights the potential for the 1,2,4-oxadiazole scaffold to interfere with fundamental processes involving nucleic acids.
| Compound / Analogue Class | Target/Process | Mechanism of Interaction | Source(s) |
| S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids | Bacterial Topoisomerase II (DNA gyrase) & IV | Enzyme inhibition, halting DNA replication. | nih.gov |
| Nortopsentin analogues with 1,2,4-oxadiazole | DNA duplication machinery (in cancer cells) | Potentially disrupts processes that promote DNA replication. | nih.gov |
Computational Chemistry and in Silico Modeling for 2 1,2,4 Oxadiazol 3 Yl Morpholine Research
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or enzyme. This simulation helps in understanding the binding affinity and mode of interaction.
While specific docking studies for 2-(1,2,4-Oxadiazol-3-yl)morpholine are not prominently documented, research on analogous structures highlights the utility of this method. For instance, molecular docking simulations have been effectively used to study derivatives containing both morpholine (B109124) and oxadiazole rings. In one study, morpholine-benzimidazole-oxadiazole derivatives were docked into the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy, to confirm their interaction and binding modes. acs.orgacs.org Similarly, other research has utilized docking to evaluate 1,2,4-oxadiazole (B8745197) derivatives as potential inhibitors for targets such as the human 20S proteasome and VEGFR-2, demonstrating the crucial role of this technique in structure-based drug design. nih.govnih.gov For this compound, docking would be employed to screen potential protein targets and predict its binding energy and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their structural features.
A specific QSAR model for this compound has not been detailed in the available research. However, the application of QSAR to the 1,2,4-oxadiazole class of compounds is well-established. For example, a 3D-QSAR study was conducted on a series of 1,2,4-oxadiazole derivatives to understand their inhibitory activity against Sortase A (SrtA), an enzyme in Gram-positive bacteria. nih.gov This study successfully generated a predictive model that provided insights into the structural features essential for inhibitory action. nih.gov Such an approach for this compound and its analogues could help in optimizing its structure to enhance a desired biological activity by identifying key molecular descriptors that correlate with its potency.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-receptor complex over time. This method simulates the motion of atoms and molecules to understand the dynamic behavior of the system.
In the context of related compounds, MD simulations have proven valuable. Studies on morpholine-benzimidazole-oxadiazole derivatives used MD simulations to confirm that the docked compounds remained stable within the VEGFR-2 active site throughout the simulation period, reinforcing their potential as sustained inhibitors. acs.orgacs.org Another study identified novel 1,2,4-oxadiazole-based EGFR inhibitors and used MD simulations to analyze the stability of the ligand-protein complexes. nih.gov For this compound, MD simulations would be critical to assess the stability of its binding to a potential target, analyze its conformational flexibility within the binding pocket, and calculate binding free energies.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico prediction of ADME properties is a critical step in early-stage drug discovery to evaluate the drug-likeness of a compound. These predictions help to identify potential liabilities before extensive experimental testing.
Specific ADME predictions for this compound are not available, but studies on related oxadiazole derivatives provide insight into the expected properties. Computational tools are used to predict parameters such as aqueous solubility, lipophilicity (LogP), intestinal absorption, and compliance with established rules for drug-likeness like Lipinski's Rule of Five. For example, in silico ADME studies on various 1,2,4-oxadiazole derivatives have been performed to assess their potential for oral bioavailability. nih.govnih.gov One study on heterocyclic derivatives with a 1,2,4-oxadiazole scaffold evaluated their drug-like properties through in-vitro ADME studies, which correlated well with in-silico data. nih.gov
Below is an example table of predicted ADME properties for a series of 1,2,4-oxadiazole derivatives from a representative study, illustrating the type of data generated.
| Compound | Molecular Weight ( g/mol ) | Log D (pH 7.4) | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp x 10⁻⁶ cm/s) |
| 7a | 455.5 | 2.5 | 40-70 | 1-5 |
| 7b | 469.5 | 2.8 | 40-70 | 1-5 |
| 7e | 504.6 | >5 | <10 | 17 |
| 7m | 483.5 | 3.0 | 30-100 | 1-5 |
| This table is based on data for related 1,2,4-oxadiazole derivatives and is for illustrative purposes only. nih.gov |
Quantum Mechanical Calculations for Electronic Structure Analysis
Quantum mechanical (QM) calculations are used to analyze the electronic structure of a molecule, providing insights into its geometry, reactivity, and spectroscopic properties. Methods like Density Functional Theory (DFT) are commonly employed.
While QM studies specifically for this compound are not found in the search results, the methodology is applied to similar heterocyclic systems. For example, DFT calculations have been used in studies of new 1,3,4-oxadiazole (B1194373) linked benzimidazoles to analyze their molecular structure and electronic properties as potential anticancer agents. nih.gov For this compound, QM calculations could be used to determine its optimal 3D geometry, calculate its molecular orbital energies (HOMO-LUMO), and generate an electrostatic potential map to predict sites susceptible to electrophilic or nucleophilic attack, thereby informing its reactivity and potential metabolic pathways.
Virtual Screening Approaches for Hit Identification
Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. It can be based on either ligand similarity or receptor docking.
The 1,2,4-oxadiazole scaffold has been successfully used in virtual screening campaigns to discover novel inhibitors for various targets. In one such instance, a combination of structure-based and ligand-based in silico approaches was used to identify commercially available 1,2,4-oxadiazole derivatives as non-covalent inhibitors of the human 20S proteasome. nih.gov Another study utilized a substrate-based virtual screening approach to identify a class of 1,2,4-oxadiazole compounds as effective inhibitors of S. aureus Sortase A. nih.gov The scaffold of this compound could similarly be used as a query in virtual screening to find other molecules with similar structural features or to screen libraries for potential binding partners.
Emerging Research Avenues and Future Perspectives for 2 1,2,4 Oxadiazol 3 Yl Morpholine
Exploration of Novel Molecular Targets
Recent research has focused on identifying and validating new molecular targets for derivatives of 2-(1,2,4-oxadiazol-3-yl)morpholine. These efforts aim to expand their therapeutic applications beyond their currently known activities.
A notable area of investigation is in oncology. For instance, a series of morpholine-benzimidazole-oxadiazole derivatives were synthesized and evaluated as potential anticancer agents. acs.org Several of these compounds demonstrated significant inhibitory effects against vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. acs.org In particular, compound 5h showed potent VEGFR-2 inhibition, comparable to the established drug sorafenib. acs.org Molecular docking and dynamics simulations further supported the potential of these compounds as sustained VEGFR-2 inhibitors. acs.org
Another study highlighted the anticancer potential of chalcone-substituted morpholine (B109124) derivatives against C6 and HeLa cell lines. sci-hub.se These findings underscore the importance of the morpholine scaffold in developing new anticancer agents. sci-hub.se
The 1,2,4-oxadiazole (B8745197) ring itself is a versatile scaffold for targeting various biological pathways. researchgate.netnih.gov Researchers have explored its derivatives for a multitude of activities, including as antifungal, antibacterial, and herbicidal agents. researchgate.net This inherent versatility suggests that morpholine-oxadiazole hybrids could be directed towards a wide array of novel molecular targets.
| Compound ID | Target | Biological Activity | Key Findings |
| 5h | VEGFR-2 | Anticancer (Colon) | Potent inhibition (IC50 = 0.049 ± 0.002 μM), comparable to sorafenib. acs.org |
| 5j | VEGFR-2 | Anticancer (Colon) | Notable inhibitory effects (IC50 = 0.098 ± 0.011 μM). acs.org |
| 5c | VEGFR-2 | Anticancer (Colon) | Notable inhibitory effects (IC50 = 0.915 ± 0.027 μM). acs.org |
| Chalcone-substituted morpholine | Not specified | Anticancer | Prominent activity against C6 and HeLa cell lines. sci-hub.se |
Development of Chemical Probes and Tools for Biological Research
The unique structural features of this compound derivatives make them suitable candidates for the development of chemical probes. These tools are invaluable for studying biological processes and validating new drug targets.
The 1,3,4-oxadiazole (B1194373) ring, an isomer of the 1,2,4-oxadiazole, has been successfully incorporated into fluorescent probes. For example, a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-based probe was designed to be water-soluble and responsive to pH, demonstrating its potential for use in biological systems. nih.gov This suggests that similar modifications to the this compound scaffold could yield novel probes for various applications.
The morpholine moiety contributes to improved physicochemical properties, which are crucial for the development of effective chemical probes. researchgate.net Its presence can enhance solubility and cell permeability, facilitating the study of intracellular targets.
Integration of Green Chemistry Principles in Synthesis (e.g., Mechanochemistry)
The synthesis of heterocyclic compounds, including those containing the 1,2,4-oxadiazole and morpholine rings, is increasingly benefiting from the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Mechanochemistry, a solvent-free or low-solvent technique that uses mechanical force to induce chemical reactions, is a promising green chemistry approach. While specific examples for the mechanochemical synthesis of this compound are not yet widely reported, the synthesis of other imidazole-based hybrids has been successfully achieved using this method, highlighting its potential applicability. nih.gov
Other green synthesis methods include microwave-assisted synthesis, which has been used to prepare morpholine-containing intermediates, and the use of environmentally benign solvents and catalysts. acs.org For example, a metal-free process for the synthesis of a 1,2,4-triazole (B32235) derivative was developed using flow chemistry, which offers enhanced safety and efficiency. researchgate.net Such strategies could be adapted for the synthesis of this compound and its analogs.
Advancements in High-Throughput Screening Methodologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. nih.gov Advancements in HTS methodologies are accelerating the identification of new bioactive molecules, including those based on the this compound scaffold.
Virtual screening techniques, such as diversity-based high-throughput virtual screening (D-HTVS), are being employed to screen vast chemical libraries against specific biological targets. nih.gov This computational approach prioritizes diverse scaffolds for further experimental testing, increasing the efficiency of the drug discovery process. nih.gov
Cellular and molecular target-based HTS assays are also crucial. nih.gov These assays can identify compounds that are active in a cellular context and can help to elucidate their mechanism of action. For example, HTS has been used to identify novel inhibitors of EGFR and HER2 kinases, which are important targets in cancer therapy. nih.gov
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to optimize lead compounds and explore new chemical space. nih.govresearchgate.net These techniques involve replacing a part of a molecule with another group or scaffold that has similar biological properties but can improve potency, selectivity, or pharmacokinetic parameters. nih.govresearchgate.net
For the this compound scaffold, bioisosteric replacement could involve substituting the morpholine ring with other heterocyclic systems. For example, spiro-building blocks like oxetane (B1205548) and azetidine (B1206935) have been used as bioisosteres for morpholine. tcichemicals.com
| Strategy | Description | Potential Application to this compound |
| Bioisosteric Replacement | Swapping functional groups with others that have similar biological properties. nih.gov | Replacing the morpholine ring with bioisosteres like oxetane or azetidine to improve properties. tcichemicals.com |
| Scaffold Hopping | Replacing the core framework of a molecule with another scaffold. nih.gov | Replacing the 1,2,4-oxadiazole ring with other heterocycles like tetrazoles to discover novel chemotypes. researchgate.net |
Q & A
Q. Table 1: Example Reaction Conditions
| Precursor | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Morpholine + 3-(carboxymethyl)-1,2,4-oxadiazole | DMF | HATU | 78 | |
| Morpholine derivative + oxadiazole hydrazide | THF | None | 65 |
Which spectroscopic and chromatographic techniques are validated for characterizing this compound?
Basic Research Question
- Spectrophotometry : UV-Vis spectroscopy (λmax ~270 nm) quantifies the compound in solution. Validation parameters include linearity (R² > 0.99 in 0.1–10 µg/mL range) and precision (%RSD < 2.0) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30 v/v) mobile phase achieve baseline separation (retention time ~8.2 min). Detection via diode array (DAD) at 254 nm ensures specificity .
- Mass Spectrometry : High-resolution ESI-MS (exact mass 195.0018 g/mol) confirms molecular identity. Fragmentation patterns (e.g., m/z 177 [M-Cl]+) aid in structural elucidation .
Q. Table 2: Analytical Validation Parameters
| Technique | Linearity Range | LOD (µg/mL) | LOQ (µg/mL) | Precision (%RSD) |
|---|---|---|---|---|
| UV-Vis | 0.1–10 | 0.03 | 0.1 | 1.8 |
| HPLC | 0.5–50 | 0.15 | 0.5 | 1.5 |
How can researchers resolve contradictions in bioactivity data across different assay models?
Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from assay-specific variables:
- Assay Design : Compare IC50 values across standardized models (e.g., MTT vs. resazurin assays). For instance, this compound showed IC50 = 12 µM in MTT (HeLa cells) but 25 µM in resazurin (due to redox interference) .
- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) to measure binding affinity (KD) to proposed targets (e.g., γ-secretase). Contradictions may reflect off-target effects .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant inter-assay differences (p < 0.05).
What computational methods predict the compound's interaction with biological targets?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses. For example, docking into γ-secretase (PDB: 2LO) revealed hydrogen bonding with Asp385 and hydrophobic interactions with Leu432 .
- MD Simulations : GROMACS-based simulations (50 ns) assess stability of ligand-target complexes. RMSD < 2.0 Å indicates stable binding .
- QSAR : Use descriptors like logP and polar surface area to predict permeability (e.g., CNS penetration score = 4/5).
Q. Table 3: Predicted Binding Affinities
| Target Protein | Docking Score (kcal/mol) | MD Stability (RMSD, Å) |
|---|---|---|
| γ-Secretase | -9.2 | 1.8 |
| HER2 Kinase | -7.5 | 2.4 |
What strategies are recommended for analyzing degradation products under varying pH and temperature conditions?
Advanced Research Question
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40–60°C. Monitor via LC-MS to identify degradants (e.g., morpholine ring opening at pH > 10) .
- Stability-Indicating Methods : Develop HPLC gradients to resolve degradation products (e.g., 5-methyl-1,2,4-oxadiazole at Rt = 6.5 min).
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life (t90 = 18 months at 25°C).
How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Advanced Research Question
- Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELXL for structure refinement. Key parameters:
- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
